molecular formula C7H13N B6249569 rac-(1R,5R)-bicyclo[3.2.0]heptan-2-amine CAS No. 2278007-38-6

rac-(1R,5R)-bicyclo[3.2.0]heptan-2-amine

Cat. No.: B6249569
CAS No.: 2278007-38-6
M. Wt: 111.2
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Description

rac-(1R,5R)-bicyclo[3.2.0]heptan-2-amine is a bicyclic amine compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its bicyclo[3.2.0]heptane framework, which provides it with distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5R)-bicyclo[3.2.0]heptan-2-amine typically involves stereoselective methods to ensure the correct configuration of the compound. One common approach is the desymmetrization of a precursor molecule, such as a 3-oxabicyclo[3.2.0]heptan-2-one core, using specific reagents and catalysts . The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5R)-bicyclo[3.2.0]heptan-2-amine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

rac-(1R,5R)-bicyclo[3.2.0]heptan-2-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of rac-(1R,5R)-bicyclo[3.2.0]heptan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

rac-(1R,5R)-bicyclo[3.2.0]heptan-2-amine is unique due to its specific bicyclic structure and stereochemistry, which confer distinct reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2278007-38-6

Molecular Formula

C7H13N

Molecular Weight

111.2

Purity

95

Origin of Product

United States

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